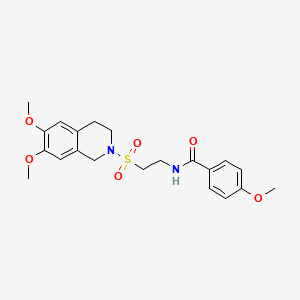

4-(Aminomethyl)-4-methylazetidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(Aminomethyl)benzoic acid is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It’s also used as a trifunctional amine for the preparation of linear poly (amido amine)s, which form micelles for controlled delivery of drugs .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-carboxy benzaldehyde or alkyl esters thereof with hydroxyamine to oxime .

Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Important Compounds

Azetidin-2-ones serve as synthons for constructing a wide array of organic molecules, including aromatic beta-amino acids, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers. This utility stems from the selective bond cleavage of the beta-lactam ring, facilitating the creation of diverse structures without the beta-lactam skeleton, crucial for developing compounds with biological significance (Deshmukh et al., 2004).

Catalyst-Free Chemical Fixation of Carbon Dioxide

Innovative methods involve the catalyst-free chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions, using propargylic alcohols and primary amines. This approach underscores the environmental and synthetic utility of azetidin-2-one derivatives in creating valuable products from CO2, a greenhouse gas (Jing Xu et al., 2011).

Foldamers from Oxazolidin-2-one Derivatives

Oxazolidin-2-ones have been utilized to synthesize oligomers displaying ordered structures, indicative of foldamer potential. These structures, derived from azetidin-2-one compounds, show promise in understanding protein folding and designing novel biomimetic materials (Lucarini & Tomasini, 2001).

Synthetic Organic Chemistry Framework

The oxazolidin-2-one ring is a pivotal framework in synthetic organic chemistry, facilitating the construction of cyclic carbamate skeletons. This framework is instrumental in asymmetric synthesis, protective group applications, and has seen pharmaceutical applications, notably in the development of antibacterial drugs (Zappia et al., 2007).

Anti-tumor Activity

Novel compounds based on azetidin-2-one derivatives have been synthesized and evaluated for their anti-tumor activity. These studies highlight the potential of azetidin-2-one derivatives in cancer therapy, through mechanisms such as apoptosis induction and inhibition of the epithelial-to-mesenchymal transition process (Safari et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(aminomethyl)-4-methylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(3-6)2-4(8)7-5/h2-3,6H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMUZVRDGGAWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine](/img/structure/B2943464.png)

![3-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2943465.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2943469.png)

![[1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2943475.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2943477.png)